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Compound of Interest

Compound Name: 3,5-Difluorobenzonitrile

Cat. No.: B1349092

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Difluorobenzonitrile is a fluorinated aromatic compound of significant interest in the fields
of medicinal chemistry and materials science. Its unique electronic properties, stemming from
the symmetrical placement of two highly electronegative fluorine atoms on the benzene ring,
make it a valuable building block for the synthesis of complex molecules. The electron-
withdrawing nature of both the nitrile group and the fluorine atoms renders the aromatic ring
susceptible to nucleophilic aromatic substitution, a key reaction in the development of novel
therapeutics. This guide provides a comprehensive overview of the structure, nomenclature,
physicochemical properties, and synthesis of 3,5-Difluorobenzonitrile, tailored for
professionals in drug discovery and chemical research.

Chemical Structure and Nomenclature

The cornerstone of understanding any chemical entity is a firm grasp of its structure and formal
naming conventions. 3,5-Difluorobenzonitrile is an aromatic compound derived from
benzene.

» IUPAC Name: 3,5-difluorobenzonitrile[1]

¢ Synonyms: 5-Cyano-1,3-difluorobenzene[1]
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e Molecular Formula: C7HsF2N[2]

« CAS Number: 64248-63-1[1][2]

The structure consists of a central benzene ring substituted with a nitrile (-C=N) group. Two

fluorine (-F) atoms are positioned at the meta-positions (carbons 3 and 5) relative to the nitrile

group.

Physicochemical and Spectroscopic Data

Quantitative data is critical for compound identification, purity assessment, and predicting

chemical behavior. The key properties of 3,5-Difluorobenzonitrile are summarized below.

ble 1: Physical and Chemical :

Property Value Reference
Molecular Weight 139.10 g/mol [1][2]
Appearance White to off-white crystalline Be
powder

Melting Point 84-88 °C [2][3]
Boiling Point 160-169 °C [2][3]
Density ~1.26 g/cm3 [3]
Solubility Insoluble in water [2]

Table 2: Spectroscopic Data
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Technique Data Reference

Solvent: CDCIs, Frequency:
1H NMR 400 MHzShifts (ppm): 7.231, [4]
7.117

Spectral data available from
13C NMR [5]
sources such as SpectraBase.

m/z Top Peak: 139m/z 2nd
Mass Spec. (GC-MS) Highest: 112m/z 3rd Highest: [1]
88

The C=N stretching vibration is
a prominent feature. A detailed

FTIR : I [61[7]
analysis of vibrational modes

has been performed.

Experimental Protocols

The synthesis of 3,5-Difluorobenzonitrile can be achieved through various routes. A common
and effective laboratory-scale method involves the cyanation of a di-fluorinated Grignard-type
reagent precursor.

Synthesis of 3,5-Difluorobenzonitrile from 1-Bromo-3,5-
difluorobenzene

This procedure outlines the formation of an organometallic intermediate from 1-bromo-3,5-
difluorobenzene, followed by its reaction with a cyano-group source.

Materials:

1-Bromo-3,5-difluorobenzene

Isopropylmagnesium chloride (iPrMgCl) in THF (2M solution)

Lithium chloride (LiCl), anhydrous

N,N-Dimethylformamide (DMF)
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 lodine (I2)

e Agueous Ammonia (NHs, 28-30%)

o Tetrahydrofuran (THF), anhydrous

e Chloroform (CHCIs)

o Saturated aqueous sodium sulfite (NazSO3)
o Sodium sulfate (Na2S0a4), anhydrous

« Silica gel for column chromatography

o Hexane and Ethyl Acetate

Procedure:[2]

o Preparation of the Organometallic Reagent:

o To a flask containing anhydrous LiCl (0.35 g, 8.24 mmol), add iPrMgCl (4.1 mL of a 2M
solution in THF) and anhydrous THF (5 mL) at 15 °C.

o Stir the mixture for 15 minutes.

o Slowly add a solution of 1-bromo-3,5-difluorobenzene (1.46 g, 8.03 mmol) in THF (1 mL)
to the reaction mixture.

o Continue stirring for an additional 15 minutes.
o Cyanation Reaction:
o Cool the reaction mixture to 0 °C.
o Add DMF (1.3 mL, 12 mmol) and stir the mixture for 2 hours at this temperature.

o Work-up and Purification:
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o Quench the reaction by adding aqueous NHs (7 mL, 28-30%) followed by I> (4.06 g, 16
mmol).

o Stir the mixture at room temperature for 2 hours.

o Pour the reaction mixture into a saturated aqueous Na=SOs solution.
o Extract the product with CHCIs (3 x 30 mL).

o Combine the organic layers, dry over anhydrous Na2SOa, and filter.
o Remove the solvent under reduced pressure.

o Purify the resulting residue by silica gel column chromatography using a hexane/ethyl
acetate (9:1) eluent to yield pure 3,5-Difluorobenzonitrile.

Applications in Drug Development and Research

The unique structural and electronic features of 3,5-Difluorobenzonitrile make it a highly
valuable synthon in medicinal chemistry. The incorporation of fluorine atoms into drug
candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability.

[8]
This compound serves as a key intermediate in the synthesis of:

¢ Kinase Inhibitors: The difluorobenzonitrile moiety is present in numerous small-molecule
kinase inhibitors developed for oncology.

o Central Nervous System (CNS) Agents: Its properties are beneficial for creating molecules
that can effectively cross the blood-brain barrier.

o Agrochemicals: It is also used in the development of advanced pesticides and herbicides.[3]

The electron-deficient aromatic ring facilitates nucleophilic aromatic substitutions, which are
crucial for building the complex molecular architectures of modern pharmaceuticals.[8]

Logical Pathway for Nomenclature
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The IUPAC name "3,5-Difluorobenzonitrile” can be deconstructed to understand its structural
components. The following diagram illustrates this logical relationship, starting from the basic

hydrocarbon scaffold.

Benzene

Nitrile Group (-CN)

Benzonitrile

2 Fluorine Atoms (-F)
at positions 3 & 5

3,5-Difluorobenzonitrile

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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